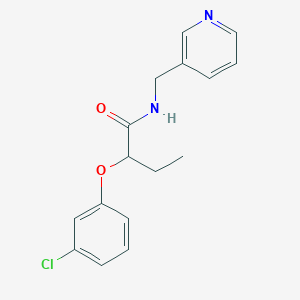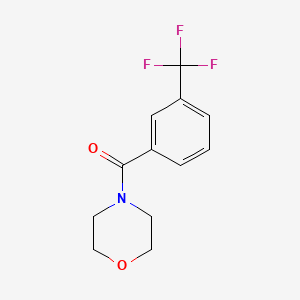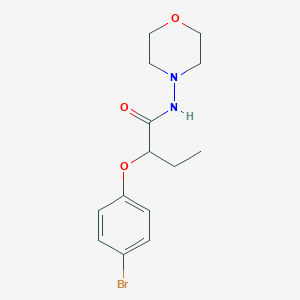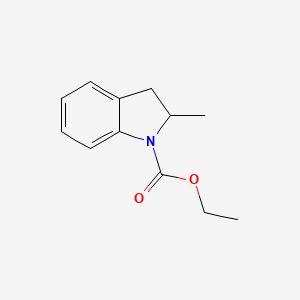![molecular formula C15H17N3O3S B4180213 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4180213.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide
Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which is further connected to a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For instance, 2-bromoacetophenone can react with thiourea in ethanol under reflux conditions to form 2-phenylthiazole.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction. For example, 2-phenylthiazole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-(3-nitrophenyl)thiazole.
Attachment of the Hexanamide Chain: The final step involves the acylation of the thiazole derivative with hexanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery.
Biological Studies: The compound can be used as a probe to study enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Thiazole derivatives are used in the synthesis of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: This compound also contains a nitrophenyl group attached to a thiazole ring and has been studied for its antioxidant and enzyme inhibitory activities.
2-(3-Nitrophenyl)thiazole: Similar to N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide but lacks the hexanamide chain.
Uniqueness
This compound is unique due to the presence of the hexanamide chain, which can influence its lipophilicity and biological activity. The combination of the nitrophenyl group and the thiazole ring provides a versatile scaffold for various chemical modifications and biological studies.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-3-4-8-14(19)17-15-16-13(10-22-15)11-6-5-7-12(9-11)18(20)21/h5-7,9-10H,2-4,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCQJGIKLTCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[4-(methylsulfamoyl)phenyl]-5-phenylthiophene-2-carboxamide](/img/structure/B4180155.png)
![methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B4180159.png)
![4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B4180163.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180171.png)


![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)
![N-{4-[(3,4-DICHLOROPHENYL)SULFAMOYL]PHENYL}NICOTINAMIDE](/img/structure/B4180191.png)

![2,2-dichloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-methylcyclopropanecarboxamide](/img/structure/B4180205.png)
![2-{[2-(3,4-DIETHOXYPHENYL)ACETYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4180234.png)

